molecular formula C21H19NO2S2 B2630876 (2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034471-35-5

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2630876
CAS No.: 2034471-35-5
M. Wt: 381.51
InChI Key: VFGYJZVXXIKXTP-UHFFFAOYSA-N
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Description

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors. This compound features a distinct molecular architecture combining thiazolidine, methoxyphenyl, and biaryl motifs, which is characteristic of scaffolds designed to interact with ATP-binding sites of various kinases. Its primary research application is as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation through phosphorylation of the RNA polymerase II C-terminal domain source . By inhibiting CDK9, this compound rapidly suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making it a valuable pharmacological tool for investigating transcriptional dependencies in cancer cells and for probing the mechanisms of transcription-targeted anti-cancer therapies source . Researchers utilize this methanone derivative in in vitro studies to model and understand acquired resistance to CDK9 inhibition, as its specific structure has been linked to unique resistance profiles involving point mutations in the CDK9 gene source . Its utility extends to chemical biology for dissecting kinase signaling pathways and for evaluating combination treatment strategies aimed at overcoming resistance in oncology research.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S2/c1-24-19-8-6-17(7-9-19)21-22(11-13-26-21)20(23)16-4-2-15(3-5-16)18-10-12-25-14-18/h2-10,12,14,21H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGYJZVXXIKXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with thiourea to form a thiazolidine intermediate. This intermediate is then reacted with 4-(thiophen-3-yl)benzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts like p-toluenesulfonic acid to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and sonochemistry can be employed to improve the efficiency and yield of the reactions. Additionally, green chemistry approaches, including the use of reusable catalysts and non-toxic solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    p-Toluenesulfonic acid, sulfuric acid.

    Solvents: Ethanol, methanol, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives .

Scientific Research Applications

Anticancer Activity

Studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG212.5
HCT-11615.0
MCF-710.0

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of signaling cascades associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MICs) are summarized below:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A study involving the application of this thiazolidinone derivative on MCF-7 cells revealed a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus in a clinical isolate study, showcasing its potential as an alternative treatment for antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Structural and Functional Features

The table below compares the target compound with key analogs:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Thiazolidine-methanone 4-Methoxyphenyl (thiazolidine), thiophen-3-yl Unknown (hypothesized antitumor) Not specified -
Bipyraloxifene Benzo[b]thiophene-methanone 2,2′-Bipyridine, 4-hydroxyphenyl Anticancer (triple-negative BC) Friedel–Crafts acylation, nucleophilic substitution
(4-Methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone Benzo[b]thiophene-methanone Dual 4-methoxyphenyl groups Cannabinoid receptor ligand Pd-catalyzed Sonogashira coupling
5-(Z)-(4-Methoxyphenyl)methylene-4-thiazolidinone Thiazolidinone-hydrazone 4-Methoxyphenyl, hydrazone Antimicrobial Condensation (DMF/acetic acid reflux)
Asymmetric (E)-3-(4-(benzyloxy)phenyl)-2-(benzylideneamino)thiazolidine derivatives Thiazolidine-amino-propan-1-one Benzyloxy, substituted benzylidene Antimicrobial Conventional/microwave synthesis

Key Observations

  • Thiazolidine vs.
  • Aromatic Substitutions: The thiophen-3-yl group in the target compound may enhance π-π stacking compared to bipyridine in bipyraloxifene or benzo[b]thiophene in cannabinoid ligands .
  • Methoxyphenyl Groups : Common in many analogs (e.g., ), these groups improve lipophilicity and may facilitate membrane penetration.

Biological Activity

The compound (2-(4-Methoxyphenyl)thiazolidin-3-yl)(4-(thiophen-3-yl)phenyl)methanone , a thiazolidinone derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H19NO2S2
  • CAS Number : 2034471-35-5
  • The compound features a thiazolidinone ring substituted with a methoxyphenyl group and a thiophenyl moiety, contributing to its unique biological properties.

Antioxidant Activity

Thiazolidinone derivatives, including the compound , have demonstrated significant antioxidant properties. Studies have shown that modifications at the phenyl positions can enhance antioxidant activity, as indicated by lipid peroxidation assays. For instance, compounds with specific substitutions exhibited increased inhibition of lipid peroxidation, highlighting the potential of these derivatives in oxidative stress-related conditions .

Anticancer Properties

Recent research has identified thiazolidinone derivatives as promising anticancer agents. The compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values indicate potent cytotoxicity.
  • A549 (lung cancer) : Demonstrated effective inhibition of cell proliferation.
  • HeLa (cervical cancer) : Significant anti-proliferative effects observed.

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Antimicrobial Activity

Thiazolidinones have shown antimicrobial efficacy against several pathogens. The compound's structure suggests potential activity against:

  • Staphylococcus aureus : Exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Pseudomonas aeruginosa : Demonstrated significant biofilm inhibition, crucial for treating chronic infections .

Study 1: Antioxidant Evaluation

A study assessed the antioxidant activity of various thiazolidinone derivatives using the TBARS assay. The results indicated that certain substitutions significantly enhanced activity, with optimal compounds showing EC values indicating effective lipid peroxidation inhibition .

Study 2: Anticancer Activity

In a comparative study involving multiple thiazolidinone derivatives, the compound was tested against several cancer cell lines. Results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.45Apoptosis induction
A5490.53Cell cycle arrest
HeLa0.52Inhibition of proliferation

The compound's ability to inhibit tyrosine-protein kinases was also noted, suggesting a multi-target approach in its anticancer activity .

Study 3: Antimicrobial Efficacy

The compound was tested for its ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated over 50% reduction in biofilm formation at concentrations corresponding to its MIC, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives in refluxing solvents. Key steps include:

  • Reagent Selection : Sodium acetate as a base, DMF/acetic acid as solvent systems (e.g., reflux for 2 hours) .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance reactivity, while alcohols (e.g., ethanol) aid recrystallization .
  • Byproduct Control : Adjusting stoichiometry (e.g., excess oxocompound) minimizes side products .

Q. Table 1: Synthetic Conditions for Analogous Thiazolidinones

PrecursorSolvent SystemReaction TimeYield (%)Reference
Thiosemicarbazide + OxoDMF/AcOH (1:2)2 h (reflux)~65-75
ArylidenehydrazineToluene/Methanol4 h (reflux)~50-60

Q. What spectroscopic techniques are recommended for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolves tautomerism and confirms stereochemistry (e.g., single-crystal studies at 298 K) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxyphenyl (δ 3.8 ppm for OCH₃) and thiophene protons (δ 7.1-7.4 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and thiazolidinone ring vibrations .

Q. How can purity and stability be assessed under different storage conditions?

Methodological Answer:

  • HPLC/LC-MS : Quantifies purity (>95%) and detects degradation products (e.g., oxidation of thiophene or methoxy groups) .
  • Accelerated Stability Testing : Store at 4°C (short-term) or -20°C (long-term) in inert atmospheres to prevent hydrolysis .

Advanced Questions

Q. How can discrepancies in NMR data due to tautomerism be resolved?

Methodological Answer:

  • Variable Temperature NMR : Observes dynamic equilibria (e.g., keto-enol tautomers) by cooling to -40°C .
  • Correlation with X-ray Data : Confirms dominant tautomeric form in solid state .

Q. Table 2: Tautomer Analysis of Thiazolidinone Derivatives

TechniqueObservationReference
VT-NMR (CDCl₃, -40°C)Enol form stabilization (δ 12.5 ppm for -OH)
X-ray DiffractionKeto form dominant in crystal lattice

Q. How can synthetic byproducts (e.g., thiadiazoles) be minimized?

Methodological Answer:

  • Reaction Optimization : Reduce excess chlorinated reagents to prevent cyclization side reactions .
  • Purification : Use gradient column chromatography (hexane/ethyl acetate) to isolate the target compound .

Q. How to address conflicting reports on bioactivity mechanisms?

Methodological Answer:

  • Computational Docking : Predict binding affinity to targets (e.g., kinases) using molecular dynamics simulations .
  • In Vitro Assays : Validate via enzyme inhibition (IC₅₀) and cytotoxicity profiling (e.g., MTT assay) .

Q. Table 3: Bioactivity Data for Analogous Compounds

Compound ClassTargetIC₅₀ (µM)Reference
Thiophene MethanonesCOX-20.8-1.2
Benzofuran DerivativesEGFR Kinase2.5-3.7

Q. How to interpret variations in electronic properties (e.g., dipole moments)?

Methodological Answer:

  • DFT Calculations : Compare ground vs. excited state dipole moments using Gaussian software .
  • Solvatochromic Studies : Measure UV-Vis shifts in solvents of varying polarity (e.g., toluene vs. DMSO) .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to improve target binding .
  • Bioisosteric Replacement : Replace thiophene with furan to reduce off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.